molecular formula C7H11N3 B566138 2-(1-Aminoethyl)pyridin-3-amine CAS No. 1270326-64-1

2-(1-Aminoethyl)pyridin-3-amine

Cat. No. B566138
CAS RN: 1270326-64-1
M. Wt: 137.186
InChI Key: JRBZAPCQLIYXQP-UHFFFAOYSA-N
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Description

“2-(1-Aminoethyl)pyridin-3-amine” is a derivative of pyridine, an aromatic heterocyclic organic compound . It’s likely to have applications in scientific research.


Synthesis Analysis

While specific synthesis methods for “2-(1-Aminoethyl)pyridin-3-amine” are not available, aminopyridines can generally be synthesized from α-bromoketones and 2-aminopyridines . Another common method involves the addition of Grignard reagents to pyridine N-oxides .


Molecular Structure Analysis

The molecular structure of “2-(1-Aminoethyl)pyridin-3-amine” would likely be based on the pyridine ring, with aminoethyl groups attached. Amines attached to a pyridine ring show up in the 0.5-5.0 ppm region of a 1H NMR spectrum .


Chemical Reactions Analysis

Aminopyridines can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also participate in cross-coupling reactions with aryl bromides .

Scientific Research Applications

Role in Medicinal Chemistry

The compound “2-(1-Aminoethyl)pyridin-3-amine” is part of the pyridinone class of compounds . Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors. They exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .

Safety and Hazards

While specific safety data for “2-(1-Aminoethyl)pyridin-3-amine” is not available, similar compounds can pose hazards. For instance, 2-Picolylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with risks including skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “2-(1-Aminoethyl)pyridin-3-amine” would depend on its specific applications. In general, aminopyridines have significant potential in various fields, including medicinal chemistry, due to their varied medicinal applications .

properties

IUPAC Name

2-(1-aminoethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZAPCQLIYXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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